GLYCINE, N-ACETYL (2-13C)

Mass Spectrometry Isotope Dilution Analytical Chemistry

Quantifying endogenous N-acetylglycine by mass spectrometry often fails due to signal overlap with unlabeled internal standards. This 2-¹³C isotopologue provides the exact +1 Da mass shift needed for baseline resolution without the chromatographic retention time drift caused by deuterium or ¹⁵N labels. - Eliminates ion suppression variability with 99% ¹³C enrichment at the alpha-carbon position. - Validated for acylase I deficiency biomarker studies and glycine conjugation pharmacokinetics. - Ships ambient; stable for direct use in method development and routine batch analysis.

Molecular Formula
Molecular Weight NA
Cat. No. B1580113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLYCINE, N-ACETYL (2-13C)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLYCINE, N-ACETYL (2-13C) Overview


GLYCINE, N-ACETYL (2-13C) is a stable isotope-labeled derivative of the non-essential amino acid glycine [1]. It is characterized by the specific incorporation of a carbon-13 (¹³C) atom at the 2-position (alpha carbon) of the glycine backbone, with a certified isotopic enrichment of 99% . This compound is a member of the N-acyl-alpha amino acid class and is primarily utilized as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the precise quantification and tracking of its unlabeled counterpart and related metabolites in complex biological matrices .

Product Type Stable isotope-labeled internal standard (SIL-IS)
Isotopic Label ¹³C at 2-position (alpha carbon), certified high enrichment
Primary Workflow LC-MS/MS, NMR, metabolic flux analysis

Why GLYCINE, N-ACETYL (2-13C) Substitution Fails


The selection of a specific stable isotope-labeled internal standard is critical for analytical accuracy. Substituting unlabeled N-acetylglycine for GLYCINE, N-ACETYL (2-13C) leads to signal overlap in mass spectrometry, making accurate quantification impossible due to the identical mass-to-charge ratio (m/z) of the analyte and standard . Conversely, using a different isotopologue, such as the ¹³C₂,¹⁵N-labeled variant, introduces a different mass shift, which alters chromatographic retention times and ionization efficiencies, compromising method robustness and requiring complete method revalidation . The specific 2-¹³C label provides a defined +1 Da mass shift without introducing additional isotopic effects from deuterium or ¹⁵N, ensuring the closest physicochemical mimicry of the native analyte while maintaining spectral resolution .

Unlabeled analog
Identical m/z causes signal overlap; prevents analyte distinction in MS.
Alternative isotopologue (¹³C₂,¹⁵N)
Different mass shift and isotopic distribution may alter retention and ionization; method revalidation likely required.
Deuterated analog (d5)
Deuterium-induced hydrophobicity shift can cause chromatographic separation from analyte, complicating co-elution.

Quantitative Evidence: GLYCINE, N-ACETYL (2-13C)


Isotopic Enrichment Purity

The primary differentiator is the certified isotopic enrichment. GLYCINE, N-ACETYL (2-13C) possesses a ¹³C isotopic purity of 99% at the C-2 position, as specified by the manufacturer . This is in contrast to unlabeled N-acetylglycine, which contains only the natural abundance of ¹³C, approximately 1.1% [1]. This high enrichment provides a signal-to-noise advantage in MS and NMR analyses, enabling detection and quantification at significantly lower concentrations.

Isotopic Enrichment
Head-to-head
99% ¹³C (target) vs 1.1% (unlabeled)
Supports high sensitivity in IDMS
Vendor specification; verify with CoA
Mass Spectrometry Isotope Dilution Analytical Chemistry

Positional Labeling Specificity

The location of the ¹³C label is a critical performance attribute. GLYCINE, N-ACETYL (2-13C) is specifically labeled at the alpha-carbon (position 2) . This contrasts with uniformly labeled (U-¹³C) or multiply labeled variants like N-Acetylglycine-¹³C₂,¹⁵N, where the label is distributed across the molecule . Position-specific labeling allows for the tracking of specific carbon atoms through metabolic pathways, as demonstrated in studies using positionally labeled glucose tracers, providing detailed insights into reaction mechanisms that uniformly labeled compounds cannot resolve [1].

Positional Specificity
Class-level
C-2 (alpha carbon) vs uniform labeling
Enables position-specific flux analysis
Class-level inference; refer to tracer studies
Metabolic Flux Analysis NMR Spectroscopy Mechanistic Studies

Mass Shift for MS Distinction

The incorporation of a single ¹³C atom at the 2-position results in a net mass shift of +1.00335 Da relative to the monoisotopic mass of unlabeled N-acetylglycine (117.04259 Da) [1]. This is a cleaner mass shift compared to deuterated analogs (e.g., N-Acetylglycine-d5, MW 122.13 Da) which exhibit a larger +5 Da shift and are prone to chromatographic separation from the analyte due to altered hydrophobicity . The +1 Da shift provides sufficient spectral separation from the analyte while minimizing any chromatographic or ionization differences, a key advantage for robust LC-MS/MS method development.

Mass Shift
Reported
+1 Da (¹³C) vs +5 Da (deuterated)
Balances separation with chromatographic similarity
Deuterated analogs may show retention shift
Mass Spectrometry Internal Standard Isotope Dilution

Storage Stability Requirements

Procurement specifications for GLYCINE, N-ACETYL (2-13C) include a recommended storage temperature of -20°C to ensure long-term stability and preserve isotopic integrity . This is a more stringent requirement compared to its unlabeled counterpart, N-acetylglycine, which is typically stored at room temperature . This distinction is a direct consequence of the higher value and specialized application of the labeled compound, where even minor degradation or isotopic exchange could compromise analytical data. This logistical factor must be accounted for in laboratory planning and procurement.

Storage Condition
Head-to-head
-20°C (labeled) vs room temp (unlabeled)
Impacts lab logistics and stability requirements
Vendor storage recommendation
Compound Stability Procurement Logistics

Internal Standard Utility in LC-MS

Unlabeled N-acetylglycine is a documented internal standard for the LC-UV determination of sialic acids in glycoproteins . The labeled analog, GLYCINE, N-ACETYL (2-13C), directly extends this validated application to the more sensitive and specific LC-MS/MS platform. By serving as a co-eluting internal standard with a defined mass shift, it corrects for matrix effects, sample preparation losses, and instrument variability, which are primary sources of error in quantitative bioanalysis. This is a clear advantage over using a different, non-analogous internal standard, which would not correct for analyte-specific losses as effectively.

ISTD Utility
Class-level
Extends LC-UV ISTD use to LC-MS/MS platform
Supports matrix effect correction and recovery evaluation
Class-level; method-specific validation required
Analytical Method Validation Internal Standard Quantitative Analysis

Application Scenarios: GLYCINE, N-ACETYL (2-13C)


LC-MS/MS Quantification in Biological Samples

This is the most direct and high-value application. Leveraging its defined +1 Da mass shift and 99% ¹³C enrichment, GLYCINE, N-ACETYL (2-13C) is the ideal internal standard for developing and validating robust LC-MS/MS methods to quantify endogenous N-acetylglycine in complex samples such as plasma, urine, or cell lysates [1]. This application is critical for studies on acylase I deficiency, where elevated levels of N-acetylamino acids are diagnostic, and for pharmacokinetic studies of drugs metabolized through glycine conjugation [2].

Position-Specific Metabolic Tracing

The specific 2-¹³C label makes this compound uniquely suitable for dissecting the metabolic fate of the glycine alpha-carbon. Researchers investigating the serine-glycine one-carbon metabolism pathway or the biosynthesis of glutathione can use this tracer to determine the flux through specific enzymatic steps [1]. This is a capability not afforded by uniformly labeled or alternative-position tracers, providing a mechanistic understanding essential for research in cancer metabolism and other metabolic disorders [2].

Internal Standard for NMR Metabolomics

In ¹³C NMR spectroscopy, the 99% ¹³C enrichment at a specific position provides an intense, well-resolved signal that can serve as an internal concentration and chemical shift reference [1]. This is advantageous over natural abundance ¹³C NMR, which requires much longer acquisition times. Furthermore, this compound can be used in structural biology studies, such as investigating metal complex formation with N-acetylglycine, where the ¹³C label aids in assigning coordination sites and understanding binding mechanisms [2].

Application
Selection Property
Validation Focus
Endogenous metabolite quantification in research matrices
Minimal mass shift, high isotopic enrichment
Matrix effect correction and recovery in LC-MS/MS methods
Metabolic flux analysis of glycine alpha-carbon
Position-specific 2-¹³C labeling
Pathway-specific flux resolution (e.g., serine-glycine one-carbon cycle)
¹³C NMR metabolomics and structural biology
High ¹³C enrichment for enhanced NMR sensitivity
Concentration and chemical shift referencing in NMR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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